molecular formula C13H9N3O2S B11851303 N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide CAS No. 111849-30-0

N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide

Cat. No.: B11851303
CAS No.: 111849-30-0
M. Wt: 271.30 g/mol
InChI Key: LAJFNVNZHVASRL-UHFFFAOYSA-N
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Description

N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with additional functional groups that contribute to its unique chemical properties

Preparation Methods

The synthesis of N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thienopyrimidine core: This step involves the cyclization of a thiophene derivative with a suitable nitrogen-containing reagent, such as urea or guanidine, under acidic or basic conditions.

    Functionalization of the core:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide, with the CAS number 111849-30-0, has the molecular formula C13H9N3O2S and a molecular weight of 271.29 g/mol. Its structure features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in drug design .

Anticancer Activity

Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance antiproliferative activity and induce apoptosis in cancer cells .

Dopamine Receptor Modulation

Another notable application of this compound is its role as a negative allosteric modulator of dopamine D2 receptors. Research indicates that derivatives of this compound can influence dopamine receptor signaling pathways, which are crucial in treating disorders such as schizophrenia and Parkinson's disease. The incorporation of specific substituents on the thieno[2,3-d]pyrimidine framework has been shown to modulate receptor activity effectively .

Synthesis and Derivative Exploration

The synthesis of this compound has been explored through various methodologies. For example, researchers have investigated different reaction conditions involving pyrrolidine to yield various derivatives with enhanced biological activities. These synthetic approaches highlight the compound's versatility and potential for further functionalization to improve efficacy against specific targets .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of thieno[2,3-d]pyrimidine derivatives is vital for optimizing their pharmacological properties. Studies have shown that modifications at the 4-position significantly affect the biological activity of these compounds. For instance, varying substituents can lead to differences in receptor affinity and selectivity, providing insights into designing more effective drugs targeting specific pathways in cancer therapy and neuropharmacology .

Case Studies

Study Focus Findings
Anticancer ActivityDemonstrated significant cytotoxic effects against various cancer cell lines with derivatives showing enhanced apoptosis induction.
Dopamine Receptor ModulationIdentified as a negative allosteric modulator for dopamine D2 receptors, affecting signaling pathways relevant for treating neurological disorders.
Synthesis TechniquesExplored various synthetic routes leading to derivatives with improved biological profiles through structural modifications.

Mechanism of Action

The mechanism of action of N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide can be compared with other thienopyrimidine derivatives, such as:

    6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one: This compound shares a similar core structure but lacks the formamide group, resulting in different chemical and biological properties.

    N-(3-(4-Morpholinyl)propyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine: This derivative contains a morpholine ring and exhibits distinct pharmacological activities compared to the formamide derivative.

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide is a member of the thienopyrimidine family, characterized by a unique structure that includes a thieno[2,3-d]pyrimidine core. This compound has garnered attention for its potential biological activities, which are still under investigation but are expected to align with observed trends in similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H9N3O2S, with a molecular weight of 271.29 g/mol. Its structure features a fused thiophene and pyrimidine ring system, contributing to its chemical reactivity and potential biological interactions.

Property Value
Molecular FormulaC13H9N3O2S
Molecular Weight271.29 g/mol
CAS Number111849-30-0

Anticancer Potential

Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, particularly in anticancer applications. Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds within this class have shown promising results in inhibiting cell proliferation in human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines .

Enzyme Inhibition

Molecular docking studies have been conducted to explore the interaction of this compound with specific enzymes involved in disease pathways. It is hypothesized that this compound may inhibit key enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine biosynthesis. Inhibitors of DHODH have been associated with antiviral and anticancer properties .

Antiviral Activity

The compound's structural similarities to other pyrimidine derivatives suggest potential antiviral activity. Research has indicated that certain thienopyrimidine derivatives can enhance the production of interferons, which are crucial for the antiviral immune response. This mechanism may be linked to the compound's ability to disrupt pyrimidine metabolism .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against A-549 and MCF-7 cell lines, with IC50 values indicating effective inhibition of cell growth .
  • Molecular Docking Studies : Computational analyses reveal potential binding interactions between this compound and target proteins involved in cancer progression and viral replication. These studies suggest favorable binding affinities that could translate into therapeutic efficacy .

Properties

CAS No.

111849-30-0

Molecular Formula

C13H9N3O2S

Molecular Weight

271.30 g/mol

IUPAC Name

N-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)formamide

InChI

InChI=1S/C13H9N3O2S/c17-8-15-16-7-14-12-10(13(16)18)6-11(19-12)9-4-2-1-3-5-9/h1-8H,(H,15,17)

InChI Key

LAJFNVNZHVASRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)NC=O

Origin of Product

United States

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